Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15480513
InChI: InChI=1S/C20H27BrN2O5S/c1-5-23(6-2)10-13(25)11-28-17-15(21)9-8-14-16(20(26)27-7-3)19(22-12(4)24)29-18(14)17/h8-9,13,25H,5-7,10-11H2,1-4H3,(H,22,24)
SMILES:
Molecular Formula: C20H27BrN2O5S
Molecular Weight: 487.4 g/mol

Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate

CAS No.:

Cat. No.: VC15480513

Molecular Formula: C20H27BrN2O5S

Molecular Weight: 487.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate -

Specification

Molecular Formula C20H27BrN2O5S
Molecular Weight 487.4 g/mol
IUPAC Name ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C20H27BrN2O5S/c1-5-23(6-2)10-13(25)11-28-17-15(21)9-8-14-16(20(26)27-7-3)19(22-12(4)24)29-18(14)17/h8-9,13,25H,5-7,10-11H2,1-4H3,(H,22,24)
Standard InChI Key NCLPRVKNBJKYKM-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC(COC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)C)Br)O

Introduction

Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate is a complex organic compound featuring a benzothiophene core with multiple functional groups. Its molecular formula is C20H27BrN2O5S, indicating a diverse range of chemical functionalities that could contribute to its potential applications in medicinal chemistry and organic synthesis .

Structural Features

This compound includes several key structural elements:

  • Benzothiophene Core: A fused ring system consisting of benzene and thiophene rings.

  • Acetamido Group: An acetylated amine group, which is known for its role in enhancing biological activity.

  • Bromine Atom: Provides a site for potential chemical modifications.

  • Diethylamino Group: Contributes to the compound's basicity and potential interactions with biological targets.

  • Hydroxy Group: Enhances solubility and may participate in hydrogen bonding interactions.

Synthesis

The synthesis of such complex molecules typically involves multiple steps, including the formation of the benzothiophene core, introduction of the acetamido and bromo substituents, and attachment of the diethylamino and hydroxypropoxy side chain. Detailed synthesis protocols are often specific to the starting materials and desired yield.

Potential Applications

Given its structural complexity, Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate may have applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its potential biological activity could be explored through interaction studies with proteins or enzymes, which would reveal insights into its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-acetamido-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylateSimilar benzothiophene core, hydroxy-isopropyl group instead of diethylaminoLess basic, different hydrophobicity profile
6-Bromo-2-(acetyloxy)benzothiopheneContains bromine and acetoxy groupsSimpler structure, less functional diversity
Ethyl benzothiophene-3-carboxylateSimilar ester functionality without acetylamino groupLess polar than the target compound

Future Directions

Future research should focus on the synthesis optimization, pharmacokinetic studies, and biological activity assessments of Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate. This could involve in vitro and in vivo experiments to determine its efficacy and safety profile as a potential therapeutic agent.

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